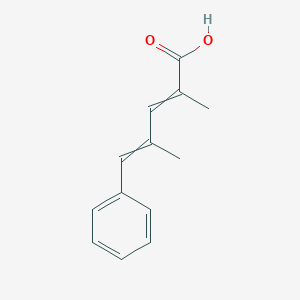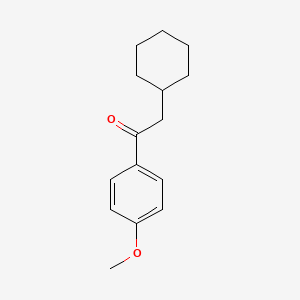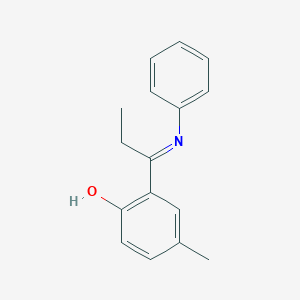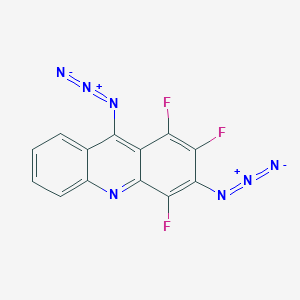![molecular formula C12H10ClNO2S B14607300 2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine CAS No. 60264-19-9](/img/structure/B14607300.png)
2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methanesulfinyl group, and a pyridine ring. Its molecular formula is C12H10ClNO2S, and it is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine typically involves the reaction of 2-chlorobenzyl chloride with pyridine-1-oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the pyridine-1-oxide group. The reaction conditions usually require a solvent like dimethylformamide (DMF) and a temperature range of 60-80°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other substituents like nitro or amino groups.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Nitrating agents (e.g., HNO3/H2SO4), aminating agents (e.g., NH3), solvents like dichloromethane (DCM), temperatures ranging from 0°C to 50°C.
Major Products Formed
Oxidation: Formation of 2-[(2-Chlorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine.
Reduction: Formation of 2-[(2-Chlorophenyl)methanesulfanyl]-1-oxo-1lambda~5~-pyridine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine
- 2-[(2-Chlorophenyl)methanesulfanyl]-1-oxo-1lambda~5~-pyridine
- 2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-benzene
Uniqueness
2-[(2-Chlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to its analogs, this compound exhibits a balance of stability and reactivity, making it valuable in various synthetic and research applications.
Properties
CAS No. |
60264-19-9 |
|---|---|
Molecular Formula |
C12H10ClNO2S |
Molecular Weight |
267.73 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfinyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H10ClNO2S/c13-11-6-2-1-5-10(11)9-17(16)12-7-3-4-8-14(12)15/h1-8H,9H2 |
InChI Key |
CTXDERRVMSZGGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)C2=CC=CC=[N+]2[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid](/img/structure/B14607231.png)
![7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14607244.png)



![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14607269.png)


![N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide](/img/structure/B14607282.png)


![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)

